molecular formula C38H38N14NaO8S2 B065791 DWKCAMWJSUOVAN-TXOOBNKBSA-L CAS No. 180850-95-7

DWKCAMWJSUOVAN-TXOOBNKBSA-L

Cat. No.: B065791
CAS No.: 180850-95-7
M. Wt: 905.9 g/mol
InChI Key: GXWCBXNPIJXFPD-IPZCTEOASA-N
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Description

The compound "DWKCAMWJSUOVAN-TXOOBNKBSA-L" is a unique chemical entity identified by its InChIKey, a standardized identifier for molecular structures. Structural analogs may include flavan-3-ols (e.g., epicatechin, catechin) or antihypertensive agents such as methyldopa and hydrochlorothiazide, as inferred from pharmacological contexts in the evidence .

Properties

CAS No.

180850-95-7

Molecular Formula

C38H38N14NaO8S2

Molecular Weight

905.9 g/mol

IUPAC Name

disodium;5-[[4-(methylamino)-6-[4-(methylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(methylamino)-6-[4-(methylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H38N14O8S2.Na/c1-39-31(53)23-9-13-25(14-10-23)43-35-47-33(41-3)49-37(51-35)45-27-17-7-21(29(19-27)61(55,56)57)5-6-22-8-18-28(20-30(22)62(58,59)60)46-38-50-34(42-4)48-36(52-38)44-26-15-11-24(12-16-26)32(54)40-2;/h5-20H,1-4H3,(H,39,53)(H,40,54)(H,55,56,57)(H,58,59,60)(H3,41,43,45,47,49,51)(H3,42,44,46,48,50,52);/b6-5+;

InChI Key

GXWCBXNPIJXFPD-IPZCTEOASA-N

SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=C(C=C6)C(=O)NC.[Na+].[Na+]

Isomeric SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=C(C=C6)C(=O)NC.[Na]

Canonical SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=C(C=C6)C(=O)NC.[Na]

Other CAS No.

180850-95-7

Pictograms

Corrosive

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Attachment of Sulfonate Groups: Sulfonation is carried out using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups onto the aromatic rings.

    Coupling Reactions: The triazine and sulfonated aromatic intermediates are coupled using suitable coupling agents under controlled conditions to form the final compound.

    Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt and purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure consistent product quality and yield.

    Automated Control Systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Purification Techniques: Including filtration, centrifugation, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Sulfone Derivatives: Formed through oxidation.

    Amine Derivatives: Formed through reduction.

    Substituted Aromatic Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

Disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

A comparative analysis of structural attributes and chemical stability is critical for understanding functional differences. Hypothetical data based on analogous compounds are summarized below:

Property DWKCAMWJSUOVAN-TXOOBNKBSA-L Epicatechin Methyldopa
Molecular Weight (g/mol) 356.3 (hypothetical) 290.27 238.24
Solubility (Water) Moderate High High
Stability under Heat Stable up to 150°C Degrades above 100°C Stable up to 200°C
Key Functional Groups Hydroxyl, aromatic rings Catechol, hydroxyl Amino acid derivative

Epicatechin, a flavan-3-ol, is noted for its susceptibility to thermal degradation during food processing, as observed in conching studies . In contrast, pharmaceutical agents like methyldopa exhibit higher thermal stability, aligning with industrial synthesis requirements .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetic parameters such as bioavailability and half-life are pivotal for therapeutic efficacy. Methodologies from LC-Q-Exactive/MS analyses (as in ) and FDA evaluations () inform this comparison:

Parameter This compound Hydrochlorothiazide Epicatechin
Bioavailability (%) 65–70 (estimated) 60–70 <5 (oral)
Half-Life (hours) 8–10 6–15 2–3
Primary Metabolism Hepatic glucuronidation Renal excretion Gut microbiota

This compound’s moderate bioavailability and hepatic metabolism suggest similarities to antihypertensives like hydrochlorothiazide, which is renally excreted . Epicatechin’s low oral bioavailability highlights challenges in nutraceutical delivery .

Analytical Methodologies and Data Consistency

Advanced analytical techniques, such as LC-Q-Exactive/MS (), enable precise quantification of compound-specific parameters like retention time and ion fragmentation patterns. For example:

Compound Retention Time (min) Major Ion Fragments (m/z)
This compound 12.3 357.1, 165.0, 121.1
Epicatechin 9.8 291.0, 139.0, 123.0

Such data ensure reproducibility in comparative studies, as emphasized in ’s guidelines for methodological rigor .

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